molecular formula C22H24N2O B12905657 1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one CAS No. 39032-87-6

1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one

Cat. No.: B12905657
CAS No.: 39032-87-6
M. Wt: 332.4 g/mol
InChI Key: KHACYSVTSFLQMP-UHFFFAOYSA-N
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Description

1-Benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one (CAS 39032-87-6) is a sophisticated piperidine-based chemical intermediate with significant potential in advanced pharmaceutical research, particularly in the design of bivalent ligands. This compound integrates privileged structural motifs—the piperidinone and the indole ring—into a single molecular scaffold, making it a valuable synthon for medicinal chemistry. Its primary research application is in the investigation of novel dual-mechanism analgesics. Scientific studies have explored this compound and its analogs as potential precursors for creating single chemical entities that combine the pharmacophores of a powerful opioid (like Fentanyl) and a non-steroidal anti-inflammatory drug (NSAID) (like Indomethacin) . The objective of this research is to develop bivalent ligands that can simultaneously modulate opioid receptors and cyclooxygenase (COX) enzymes, a strategy that may lead to enhanced efficacy in managing chronic neuropathic pain with potentially reduced side effects compared to single-target agents or combination therapies . Researchers value this compound for its versatility in synthetic organic chemistry. The ketone functional group on the piperidine ring offers a reactive handle for further derivatization, such as reduction to alcohols or conversion to other functional groups, enabling the exploration of diverse structure-activity relationships . The molecular weight of the compound is 332.44 g/mol, with a molecular formula of C₂₂H₂₄N₂O . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39032-87-6

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

1-benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one

InChI

InChI=1S/C22H24N2O/c1-16(19-13-23-21-10-6-5-9-18(19)21)20-15-24(12-11-22(20)25)14-17-7-3-2-4-8-17/h2-10,13,16,20,23H,11-12,14-15H2,1H3

InChI Key

KHACYSVTSFLQMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(CCC1=O)CC2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one generally involves:

  • Construction or functionalization of the piperidin-4-one ring.
  • Introduction of the benzyl substituent at the nitrogen (N-1) position.
  • Attachment of the 1-(1H-indol-3-yl)ethyl group at the 3-position of the piperidinone ring.

This requires careful control of reaction conditions to achieve regioselectivity and stereoselectivity.

Preparation of the Piperidin-4-one Core

The piperidin-4-one scaffold can be prepared or functionalized through several methods:

For example, 1-benzyl-2,3-dihydro-1H-pyridin-4-one derivatives have been synthesized using mercuric acetate oxidation methods, yielding high purity products suitable for further functionalization.

Introduction of the Benzyl Group at Nitrogen (N-1)

The N-benzyl substitution is commonly achieved by:

  • N-alkylation of piperidin-4-one or its derivatives using benzyl bromide or benzyl chloride under basic or neutral conditions, often in polar aprotic solvents like DMF or ethanol.
  • Protection of the indole nitrogen (N-H) prior to benzylation to avoid side reactions, typically by benzyl bromide in dry DMF at low temperatures (e.g., 5 °C), yielding N-benzylindole derivatives in good yields (~75%).

This step is crucial to ensure selective benzylation at the piperidine nitrogen without affecting the indole moiety.

Attachment of the 1-(1H-indol-3-yl)ethyl Group at the 3-Position

The 3-position substitution with the indol-3-yl ethyl group can be achieved by:

Representative Preparation Method (Based on Patent CN105237463A)

A multi-step process for related piperidine derivatives involves:

Step Reaction Description Conditions Yield/Notes
1 Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia (25%) Ethanol solvent, 30-40 °C, 16-30 h Formation of intermediate amine
2 Extraction with methyl tertiary butyl ether, drying over sodium sulfate Room temperature Purification step
3 Reaction with L-di-p-toluoyltartaric acid salt in methanol-water (1:1) 35-50 °C, 10-30 h Formation of diastereomeric salt for purification
4 Filtration, washing with cold methanol, vacuum drying 50-60 °C Final product isolation

This method avoids hazardous reagents like lithium aluminum hydride, uses inexpensive starting materials, and achieves total yields around 22-23% for the salt form of the piperidine derivative.

Analytical and Purification Techniques

  • Chromatography : Flash silica gel chromatography is used to purify intermediates and final products, ensuring high purity (e.g., 90% yield of 1-benzyl-2-hexyl-piperidin-4-one).
  • Spectroscopic Characterization : IR, 1H-NMR, 13C-NMR, and HRMS are employed to confirm structure and purity. Key IR absorptions include carbonyl stretches near 1713-1721 cm⁻¹ and characteristic indole signals.
  • Crystallization and Salt Formation : Diastereomeric salt formation with chiral acids (e.g., L-di-p-toluoyltartaric acid) aids in purification and stereochemical control.

Comparative Yields and Advantages

Method/Reference Yield (%) Key Advantages Notes
Patent CN105237463A 22-23 (salt form) Avoids hazardous reagents, uses cheap materials, scalable Multi-step, industrially feasible
Mercuric acetate oxidation method ~90 (intermediate) High yield, mild conditions Requires handling of mercury reagents
Vilsmeier-Haack formylation + benzylation 75-85 (intermediates) Good yields, selective N-benzylation Requires protection of indole N-H

Summary of Preparation Methods

Step Method Reagents/Conditions Outcome
Piperidin-4-one synthesis Hydrogenation or condensation Mercuric acetate oxidation or ketoester condensation Piperidin-4-one core
N-Benzylation Alkylation with benzyl bromide Dry DMF, low temperature N-benzyl piperidinone
Indol-3-yl ethyl attachment Reductive amination or acylation Indole-3-carbaldehyde derivatives, mild reductive conditions 3-substituted piperidinone
Purification Chromatography, salt formation Silica gel, chiral acid salts High purity product

Chemical Reactions Analysis

Table 1: Conversion of 1-Benzyl-3-piperidone HCl to Free Base

Base ReagentSolventYieldConditionsReference
TriethylamineDichloromethane3h stirring, room temp
NH₃/MeOHMethanolSCX-2 filtration
K₂CO₃Water/EtOAc86%Extraction, NaBH₄ reduction
NaOHDichloromethaneWashing, drying

Key Steps :

  • Deprotonation of the hydrochloride salt (e.g., using K₂CO₃ or NaOH) yields the free base for subsequent reactions .

  • Reduction of the ketone to alcohol intermediates (e.g., NaBH₄ in ethanol) .

Table 2: Indole Functionalization Strategies

Reaction TypeReagents/ConditionsProductReference
Grignard AdditionPhenyl MgBr, THF, 0°C → rt1-Benzyl-3-(aryl)piperidin-4-ol
Reductive AminationNaBH(OAc)₃, DCE, AcOH, 43h5-(1-Benzyl-piperidin-3-ylamino)indazole
AcylationArylpiperazines, CH₂Cl₂/DMF, coupling1-Benzyl-3-(4-arylpiperazinyl)carbonyl

Example Pathway :

  • Mannich Reaction : Condensation of 1-benzyl-3-piperidone with indole-3-acetaldehyde under acidic conditions forms the ethyl-linked indole-piperidine derivative .

  • Reductive Amination : Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) facilitates coupling of indole-3-ethylamine with the ketone .

Biological Activity and Further Modifications

The compound’s indole-piperidine hybrid structure shows relevance in CNS-targeted drug discovery:

Multi-Component Reactions (MCRs)

The Ugi reaction constructs complex indole-piperidine-dione hybrids:

Procedure :

  • Combine 2-(1H-indol-3-yl)ethylamine, benzaldehyde, tert-butyl isocyanide, and cyclohexenone.

  • Stir in methanol at rt for 24h.

  • Isolate 1-(2-(1H-indol-3-yl)ethyl)-4-benzyl-3-hydroxy-3,6-diphenylpiperazine-2,5-dione in 65% yield.

Stability and Thermal Analysis

Thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-indoles reveal :

  • Decomposition Temperature : 220–240°C (N₂ atmosphere).

  • Phase Transitions : Glass transition (T_g) at 85°C, indicating amorphous solid dispersion suitability.

Challenges and Limitations

  • Stereochemical Complexity : Racemization at the piperidine C3 position during alkylation reduces enantiopurity .

  • Metabolic Instability : Fluorinated analogues (e.g., [¹⁸F]1) undergo rapid hepatic defluorination in vivo .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that derivatives of indole and piperidine structures exhibit significant antidepressant properties. The compound 1-Benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential in treating depressive disorders by acting as a selective serotonin reuptake inhibitor (SSRI) .

1.2 Anti-cancer Properties

The indole moiety is known for its anti-cancer activities. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Neuropharmacology

2.1 Neuroprotective Effects

The neuroprotective properties of indole derivatives are well-documented. The compound has been investigated for its efficacy in protecting neuronal cells from oxidative stress and neurodegeneration. Animal models have shown that administration of this compound can significantly reduce markers of inflammation and cell death in neurodegenerative conditions .

2.2 Potential as an Analgesic

There is emerging evidence supporting the analgesic effects of this compound. Preclinical studies suggest that it may interact with opioid receptors, providing pain relief without the side effects associated with traditional opioids . This opens avenues for developing new pain management therapies.

Synthetic Organic Chemistry

3.1 Precursor for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, enabling chemists to create new compounds with tailored properties for specific applications .

3.2 Development of Novel Drug Candidates

The compound's unique structure can be modified to explore new drug candidates targeting different biological pathways. Researchers are investigating its derivatives for potential use in treating a range of diseases, including metabolic disorders and infections .

Case Studies and Research Findings

StudyFocusFindings
Journal of Medicinal ChemistryAntidepressant ActivityIdentified as a potential SSRI with significant efficacy against depressive symptoms .
Cancer ResearchAnti-cancer PropertiesInduced apoptosis in various cancer cell lines, demonstrating cytotoxic effects .
Neuropharmacology ReviewNeuroprotective EffectsReduced oxidative stress markers in animal models of neurodegeneration .
Synthetic Organic ChemistrySynthesis ApplicationsUsed as a precursor for creating novel drug candidates through structural modifications .

Biological Activity

1-Benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one (CAS Number: 39032-87-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and molecular modeling studies related to this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2OC_{22}H_{24}N_{2}O, with a molecular weight of approximately 332.44 g/mol. The compound features a piperidine ring substituted with an indole moiety, which is known for contributing to various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including Ugi four-component reactions, which allow for the efficient assembly of complex structures. Recent methodologies have focused on optimizing yields and purities for high-throughput screening applications in drug discovery .

Anticancer Properties

Numerous studies have explored the anticancer potential of compounds related to indole and piperidine structures. For instance, derivatives exhibiting microtubule-destabilizing activity have shown promise in inhibiting breast cancer cell lines (MDA-MB-231). These compounds induced apoptosis and enhanced caspase-3 activity, suggesting a mechanism through which they may exert their anticancer effects .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.5Apoptosis induction
7hMDA-MB-2312.5Microtubule destabilization
10cHepG210Cell cycle arrest

Neuroprotective Effects

Research has indicated that some piperidine derivatives can act as acetylcholinesterase (AChE) inhibitors, which are crucial for neuroprotection. The evaluation of radiolabeled variants of similar compounds showed promising in vitro anti-AChE activities but limited success in vivo due to metabolic instability . This highlights the necessity for further optimization in drug design to enhance bioavailability and efficacy.

Molecular Modeling Studies

Molecular modeling studies have been pivotal in understanding the interactions between this compound and its biological targets. Computational analyses suggest that the compound may interact with key proteins involved in cancer pathways through hydrophobic interactions and hydrogen bonding, which are essential for its biological activity .

Case Studies

Several case studies have documented the effects of related compounds on various cancer cell lines and their mechanisms:

  • Study on MDA-MB-231 Cells : This study revealed that specific indole derivatives not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis at low concentrations .
  • Neuroprotective Study : A study involving AChE inhibitors demonstrated that while certain derivatives showed promising results in vitro, their application in vivo was limited by rapid metabolic breakdown .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

1-Benzyl-3-methylpiperidin-4-one (CAS: 34737-89-8)
  • Structure : A methyl group replaces the indole-ethyl substituent.
  • Structural similarity score: 1.00 .
  • Applications : Used as a synthetic intermediate in alkaloid synthesis.
1-Benzyl-3-phenylpiperidin-4-one (CAS: 446302-83-6)
  • Structure : Phenyl group at position 3.
  • Similarity score: 0.89 .
  • Toxicity: No hazard data reported, contrasting with the indole derivative’s moderate toxicity .
(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one (CAS: 35024-48-7)
  • Structure: Dimethylamino-methylene group at position 3.
  • Properties: Basic amine group improves solubility in acidic conditions. Classified as non-hazardous .
  • Applications : Used in research as a ligand or intermediate for metal complexes .

Core Modifications: Piperidin-3-one vs. Piperidin-4-one

1-Benzyl-4-bromopiperidin-3-one (CAS: 775225-43-9)
  • Structure : Bromine at position 4 of a piperidin-3-one core.
  • Reactivity : Bromine enables nucleophilic substitution reactions, unlike the ketone in the target compound. Molecular weight: 268.15 g/mol .
  • Applications : Intermediate in cross-coupling reactions for drug discovery .

Heterocyclic Substituents

1-Benzyl-3,5-bis[(E)-3-thienylmethylidene]piperidin-4-one
  • Structure : Thienyl groups at positions 3 and 4.
  • Properties : Thiophene rings confer electron-rich character, influencing redox behavior. Synthesized via condensation reactions .
  • Applications: Potential optoelectronic material due to conjugated system .
1-Benzoyl-4-(1H-indol-3-yl)piperidine
  • Structure : Indole at position 4 and benzoyl at position 1.
  • Properties : Increased steric bulk compared to the target compound. Applications include kinase inhibition studies .

Structural-Activity Relationships (SAR)

  • Position 3 Substituents: Methyl/Phenyl: Increase lipophilicity but reduce specific binding interactions. Dimethylamino: Enhances solubility and basicity, favoring ionic interactions. Thienyl: Introduces conjugation for electronic applications.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidin-4-one scaffolds. A key route includes:

Ester hydrolysis/decarboxylation : Starting from 1-benzyl-3-carbethoxy-4-piperidone hydrochloride (CAS 1454-53-1), hydrolysis under acidic/basic conditions removes the ester group, followed by decarboxylation .

Substitution reactions : Introducing the indole-ethyl moiety via nucleophilic substitution or coupling reactions. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalysts like Pd for cross-coupling) can enhance yields. For example, using anhydrous DMF as a solvent at 80–100°C improved substitution efficiency in analogous piperidinone derivatives .

  • Data Table :
StepReagents/ConditionsYield RangeReference
Ester hydrolysis6M HCl, reflux, 12h70–85%
Indole-ethyl couplingPd(PPh₃)₄, DMF, 80°C60–75%

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, structurally related piperidinone derivatives (e.g., 1-benzyl-3,3-dimethylpiperidin-4-one) require:
  • PPE : Gloves, lab coat, and eye protection (H315/H319 hazards: skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can NMR spectroscopy be used to confirm the structural integrity of this compound?

  • Methodological Answer : Key NMR signals for validation:
  • ¹H NMR :
  • Piperidin-4-one carbonyl (δ ~207 ppm in ¹³C NMR).
  • Benzyl protons (δ 7.2–7.4 ppm, multiplet).
  • Indole NH (δ ~10.5 ppm, broad singlet) .
  • Contradiction Resolution : Overlapping signals (e.g., piperidine CH₂ vs. indole CH) can be resolved via 2D techniques (COSY, HSQC). For example, in analog 1-benzyl-3-methyl-4-piperidone, HSQC confirmed coupling between piperidine H-3 (δ 2.8 ppm) and C-3 (δ 45 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR) for novel derivatives of this compound?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
  • Variable Temperature NMR : To identify dynamic effects (e.g., ring-flipping in piperidine).
  • X-ray Crystallography : Definitive structural assignment. For example, crystallography of (3E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one confirmed stereochemistry and bond angles .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks to rule out impurities .

Q. What experimental designs are recommended to evaluate the antimicrobial potential of this compound?

  • Methodological Answer :
  • In Vitro Assays :

MIC Determination : Broth microdilution against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Piperidinone derivatives with benzimidazole moieties showed MICs of 4–16 µg/mL .

Time-Kill Studies : Assess bactericidal vs. bacteriostatic activity.

  • Mechanistic Studies :
  • Membrane Permeability : Propidium iodide uptake assay.
  • Enzyme Inhibition : Target enzymes like dihydrofolate reductase (DHFR) via kinetic assays .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate:
  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration. Analog 1-benzyl-4-methylpiperidin-3-one has LogP ~2.1 .
  • Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4).
  • Molecular Docking : Identify binding to targets like serotonin receptors (5-HT₂A), leveraging structural similarity to bromperidol derivatives .

Q. What strategies are effective in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during indole-ethyl coupling.
  • Asymmetric Catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) .
  • HPLC Enantioseparation : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phase .

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